molecular formula C15H18ClNO B1266318 Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride CAS No. 2982-54-9

Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride

Cat. No. B1266318
CAS RN: 2982-54-9
M. Wt: 263.76 g/mol
InChI Key: GMEWDNMRTKWSEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions. For example, a derivative was synthesized through reactions involving formaldehyde and 2,2-dimethyl-1,3-propanediamine with p-methoxycarbonylbenzenediazonium chloride. This process highlights the intricate steps often required to synthesize specific benzeneethanamine derivatives, indicating a similarly complex synthesis path for "Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride" (Moser, Bertolasi, & Vaughan, 2005).

Molecular Structure Analysis

Molecular structure analyses of similar compounds reveal significant details. For instance, the crystal structure of certain derivatives shows disorder within methoxycarbonyl groups and variations in the orientation of aryltriazenyl groups, suggesting that "Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride" might exhibit unique structural features, including specific orientations and conformations influenced by its functional groups (Moser, Bertolasi, & Vaughan, 2005).

Chemical Reactions and Properties

The reactivity of benzeneethanamine derivatives can be complex, involving multiple pathways. For example, the synthesis of 4-Hydroxy-3-methoxy benzylamine hydrochloride from vanillin and hydroxylamine hydrochloride through oximation, reduction, and salification reactions indicates a versatile chemical behavior that could be expected from "Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride" in various chemical environments (Li Yong-xin, 2012).

Scientific Research Applications

Analytical Method Development

A high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method was developed for the detection and quantification of a derivative of Benzeneethanamine, namely 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe). This method was used in a case of severe intoxication, highlighting its potential application in toxicology and forensic science (Poklis et al., 2014).

Chemical Synthesis

Benzeneethanamine and its derivatives have been involved in various chemical syntheses. For instance, the synthesis of (E)-4-ethoxyphenyliminomethylaryls and their hydrochlorides was achieved through the condensation of p-phenetidine with substituted aromatic benzaldehydes, indicating its role in the formation of complex organic compounds (Dikusar et al., 2012).

Metabolism Studies

The in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive phenethylamine, was studied in rats, where Benzeneethanamine derivatives were identified as metabolites. This study provides insights into the metabolic pathways of such compounds, which is crucial for drug development and toxicology (Kanamori et al., 2002).

Medical Intermediates

The preparation of 2,5-dimethoxy-4-ethylthio-benzeneethanamine, a medical intermediate molecule used in psychotic and schizophrenic psychosis, was reported. This illustrates the potential of Benzeneethanamine derivatives in pharmaceutical manufacturing (Zhimin, 2003).

Corrosion Inhibition

Novel compounds including Benzeneethanamine derivatives were synthesized and evaluated for their corrosion inhibiting properties. The study found significant inhibition efficiency, revealing the potential application of these compounds in industrial settings to protect metals from corrosion (Singh & Quraishi, 2016).

Safety And Hazards

Detailed safety and hazard information for Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride can be found in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

2-(4-phenylmethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14;/h1-9H,10-12,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEWDNMRTKWSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90183957
Record name Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride

CAS RN

2982-54-9
Record name Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2982-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002982549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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